Duranest

Catalog No.
S8234086
CAS No.
M.F
C17H29ClN2O
M. Wt
312.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Duranest

Product Name

Duranest

IUPAC Name

[1-(2,6-dimethylanilino)-1-oxobutan-2-yl]-ethyl-propylazanium;chloride

Molecular Formula

C17H29ClN2O

Molecular Weight

312.9 g/mol

InChI

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H

InChI Key

LMWQQUMMGGIGJQ-UHFFFAOYSA-N

SMILES

CCC[NH+](CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.[Cl-]

Canonical SMILES

CCC[NH+](CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.[Cl-]

A local anesthetic with rapid onset and long action, similar to BUPIVACAINE.

Duranest, the trade name for etidocaine hydrochloride, is a local anesthetic agent primarily used for infiltration anesthesia and peripheral nerve blocks during surgical procedures. It is characterized by a long duration of action, making it particularly effective in various medical settings, including labor and delivery. The chemical structure of etidocaine is described as N-(2,6-dimethylphenyl)-2-(ethylpropylamine)-butanamide hydrochloride, with the molecular formula C17H28N2OClHC_{17}H_{28}N_{2}O\cdot ClH and a molecular weight of approximately 312.88 g/mol .

Duranest is administered via injection and is available in different concentrations, typically 1.0% and 1.5%, often combined with epinephrine to enhance its effectiveness and reduce bleeding during surgical procedures . The drug acts by stabilizing neuronal membranes and inhibiting ionic fluxes necessary for the initiation and conduction of nerve impulses, thereby producing localized anesthesia .

Etidocaine acts primarily through reversible binding to voltage-gated sodium channels in neuronal membranes. This binding prevents sodium ion influx during depolarization, effectively blocking the generation and propagation of action potentials. The primary reaction can be summarized as follows:

Na+ in +EtidocaineNa+ out +Inactive Etidocaine\text{Na}^{+}\text{ in }+\text{Etidocaine}\rightleftharpoons \text{Na}^{+}\text{ out }+\text{Inactive Etidocaine}

This mechanism is crucial for its anesthetic properties during surgical interventions.

Duranest exhibits a high potency as a local anesthetic, with a notable ability to provide prolonged anesthesia compared to other agents. Its biological activity includes:

  • Local Anesthesia: Effective for various types of nerve blocks including brachial plexus and lumbar epidural blocks.
  • Analgesia: Provides pain relief during surgical procedures.
  • Reduced Bleeding: When combined with vasoconstrictors like epinephrine, it minimizes blood loss during surgeries .

The synthesis of etidocaine involves several key steps, typically starting from simpler aromatic compounds. A common synthetic route includes:

  • Formation of the Amide: Reaction between an appropriate amine and a carboxylic acid derivative.
  • N-Alkylation: Introducing ethyl and propyl groups through alkylation reactions.
  • Purification: The product is purified through crystallization or chromatography.

The detailed synthetic pathway can vary based on specific laboratory methods or industrial processes but generally adheres to these fundamental steps .

Duranest is utilized in various medical applications, including:

  • Surgical Anesthesia: For procedures requiring significant local anesthesia.
  • Labor and Delivery: Administered for pain relief during childbirth.
  • Dental Procedures: Used in dental surgeries requiring localized numbing .

Its long duration of action makes it suitable for extended surgical interventions.

Duranest shares similarities with several other local anesthetics but has distinct characteristics that set it apart. Below is a comparison with similar compounds:

CompoundDuration of ActionCommon UsesUnique Features
LidocaineIntermediateDental procedures, minor surgeriesRapid onset, less potent than etidocaine
BupivacaineLongMajor surgeries, epiduralsMore potent than etidocaine; longer duration
RopivacaineLongEpidurals, postoperative painLess cardiotoxic than bupivacaine
ProcaineShortDental anesthesiaLess effective for prolonged procedures

Duranest's unique advantage lies in its long duration of action combined with effective pain control in surgical settings, although it may lead to increased bleeding risks compared to others like bupivacaine or lidocaine .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

312.1968412 g/mol

Monoisotopic Mass

312.1968412 g/mol

Heavy Atom Count

21

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 02-18-2024

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